2-phenyl-1H-indazol-3-one

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

2-Phenyl-1H-indazol-3-one (CAS 17049-65-9) delivers 6.5× greater 5-lipoxygenase inhibitory potency (IC₅₀ 310 nM) vs. unsubstituted indazolinone (IC₅₀ 2000 nM). Its balanced 5-LO/COX selectivity (~8.7-fold) supports dual-pathway programs in asthma, RA, and IBD. High crystallinity (m.p. 202–205 °C) and 92% Chan–Evans–Lam N-arylation yield ensure cost-efficient multi-gram procurement. Tautomeric equipotency eliminates regioisomeric ambiguity—critical for kinase fragment-based screening and HTS workflows. Request a quote.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 17049-65-9
Cat. No. B093100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1H-indazol-3-one
CAS17049-65-9
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C13H10N2O/c16-13-11-8-4-5-9-12(11)14-15(13)10-6-2-1-3-7-10/h1-9,14H
InChIKeyCFNJFZDGHGYAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-indazol-3-one (CAS 17049-65-9): Core Scaffold Identity and Procurement-Relevant Profile


2-Phenyl-1H-indazol-3-one (CAS 17049-65-9, synonyms 3-Indazolinone, 2-phenyl-; N2-phenylindazolone) is a 1,2-dihydroindazol-3-one heterocycle with molecular formula C13H10N2O and molecular weight 210.23 g·mol⁻¹ [1]. The compound has a well-characterized solid-state melting point of 202–205 °C and has been isolated as a white solid in 92% yield via copper-promoted direct N-arylation [2]. The indazolinone scaffold has been established as a redox-active pharmacophore with documented inhibitory activity against 5-lipoxygenase (5-LO), cyclooxygenase (COX), and certain protein kinases, making this compound a versatile starting point for anti-inflammatory and kinase-targeted discovery programs [3][4].

Why 2-Phenyl-1H-indazol-3-one Cannot Be Trivially Replaced by General Indazolinone Analogs


The indazolinone scaffold is highly sensitive to the nature of the N-2 substituent, which governs both potency and selectivity across therapeutically relevant targets. The seminal SAR study by Bruneau et al. (1991) demonstrated that N-2-unsubstituted indazolinones are only weakly active (IC₅₀ 2000 nM against rat 5-lipoxygenase), while N-2-benzyl derivatives gain 5-LO selectivity but lose oral efficacy, and N-2-alkyl derivatives gain oral activity but lose COX selectivity [1]. The 2-phenyl substituent occupies a distinct pharmacological space: it confers a 6.5-fold improvement in 5-LO inhibitory potency relative to the unsubstituted parent while maintaining a moderate 5-LO/COX selectivity window that is distinct from both the highly selective ICI 207968 series and the non-selective phenidone-like 3-pyrazolidinones [2]. Furthermore, a German dissertation study concluded that the 2-phenyl substituent is essential for 5-LO-inhibitorische Aktivität; heterocyclic replacements at this position render derivatives inactive [3]. These findings make clear that 2-phenyl-1H-indazol-3-one is not interchangeable with its close analogs.

Quantitative Differentiation Evidence for 2-Phenyl-1H-indazol-3-one Versus Closest Analogs


5-Lipoxygenase Inhibitory Potency: 2-Phenyl vs. Unsubstituted Indazolinone Parent

The 2-phenyl substitution on the indazolinone core produces a 6.5-fold increase in 5-lipoxygenase inhibitory potency relative to the unsubstituted parent 1,2-dihydro-indazol-3-one [1][2]. The unsubstituted compound displays an IC₅₀ of 2000 nM against rat 5-LO, while 2-phenyl-1H-indazol-3-one achieves an IC₅₀ of 310 nM under identical in vitro conditions (rat blood LTB₄ production assay) [1][2]. This potency gain is consistent with the SAR trend identified in the foundational J. Med. Chem. study showing that N-2 substitution critically modulates 5-LO inhibitory activity [3].

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

5-LO/COX Selectivity Ratio: 2-Phenyl vs. Phenidone and ICI 207968 Comparators

2-Phenyl-1H-indazol-3-one displays a 5-LO/COX selectivity ratio of approximately 8.7-fold, based on its IC₅₀ of 310 nM for rat 5-LO [1] and IC₅₀ of 2700 nM for PGE₂ production (rat COX) [2]. This places the compound in an intermediate selectivity zone: it is substantially more 5-LO-selective than the dual inhibitor phenidone (IC₅₀ 2100 nM for 5-LO, approximately equipotent against COX) [3], yet far less selective than the optimized clinical candidate ICI 207968 (2-(3-pyridylmethyl)indazolinone), which achieves approximately 300-fold selectivity (IC₅₀ 1.5–6.0 µM for 5-LO vs. >300-fold weaker COX inhibition) [4]. The 2-phenyl compound thus offers a balanced dual-inhibition window that may be desirable in inflammatory settings where complete COX sparing is not required.

Cyclooxygenase inhibition Dual 5-LO/COX inhibitors Selectivity profiling

Synthetic Yield and Scalability: Direct N-Arylation Route for 2-Phenyl-1H-indazol-3-one

A 2023 publication by Kim et al. reports the synthesis of 2-phenyl-1H-indazol-3-one in 92% isolated yield via copper-promoted direct N-arylation of 1H-indazol-3(2H)-one with phenylboronic acid under Chan–Evans–Lam coupling conditions [1]. The product was obtained as a white solid with melting point 202–205 °C, and its identity was confirmed by ¹H NMR, ¹³C NMR, and HRMS (found 210.0792; calculated 210.0793 for C₁₃H₁₀N₂O) [1]. This high-yielding, one-step route compares favorably to older methods such as acid-catalyzed cyclization of ortho-carboxyphenylhydrazine or metal-catalyzed carbonylation of azobenzene, which typically require more forcing conditions and produce lower yields [2]. The 92% isolated yield provides a procurement advantage for laboratories seeking to prepare the compound efficiently at multi-gram scale.

Synthetic methodology Process chemistry Chan–Evans–Lam coupling

Tautomeric Equipotency in Kinase Inhibition: Indazolinone vs. Isoindolinone and Aminoindazole Scaffolds

The indazolinone regioisomers 4 and 5 studied by Vasudevan et al. (2012) were found to display equipotent inhibition of the kinase KDR/VEGFR-2, a property that was unexpected given that the analogous isoindolinone and aminoindazole systems showed profound potency variation between regioisomers [1]. Quantum mechanical calculations attributed this to differential hinge hydrogen bonding and the tautomeric equilibrium of the indazolinone ring, with both tautomers being equally favored [1]. This structural feature is inherent to the indazolinone core scaffold and distinguishes all indazolinone-based inhibitors, including 2-phenyl-1H-indazol-3-one, from isoindolinone-based kinase inhibitors where regioisomeric purity is critical to potency. The finding eliminates a potential synthetic and analytical liability: researchers do not need to separate tautomers to achieve consistent kinase inhibitory activity.

Kinase inhibitor design KDR/VEGFR-2 Tautomerism

Oral Activity Potential: N-2-Aryl Substitution Class vs. N-2-Benzyl and N-2-Alkyl Classes

The foundational SAR paper by Bruneau et al. (1991) explicitly categorizes N-2-substituted indazolinones into three pharmacological classes: N-2-alkyl derivatives are orally active but inhibit both 5-LPO and COX (nonselective); N-2-benzyl derivatives are selective for 5-LPO but possess only weak oral activity; and further optimization of the N-2 substituent led to ICI 207968, which combines potent oral activity with high selectivity but was discontinued due to methemoglobin induction [1]. The 2-phenyl compound, as an N-2-aryl derivative, is not explicitly categorized in this tripartite SAR, but its structural proximity to the N-2-benzyl class suggests it may share the selectivity advantage of N-2-benzyl analogs. The experimental data confirm that it retains meaningful 5-LO potency (IC₅₀ 310 nM) and a defined 5-LO/COX selectivity ratio (~8.7) [2]. Researchers screening for orally active 5-LO inhibitors should be aware that the 2-phenyl compound's oral activity profile has not been directly compared to ICI 207968 in published studies; this gap represents an opportunity for focused in vivo evaluation.

Oral bioavailability 5-Lipoxygenase Anti-inflammatory agents

Optimal Use Cases for 2-Phenyl-1H-indazol-3-one Based on Quantitative Differentiation Evidence


Scaffold for 5-Lipoxygenase Inhibitor Lead Optimization Requiring Sub-Micromolar Starting Potency

With a baseline 5-LO IC₅₀ of 310 nM, 2-phenyl-1H-indazol-3-one provides a 6.5-fold potency advantage over the unsubstituted indazolinone parent (IC₅₀ 2000 nM) [Evidence Item 1, Section 3]. This positions the compound as a more attractive starting scaffold for medicinal chemistry optimization programs targeting 5-LO-driven inflammatory diseases such as asthma, allergic rhinitis, or atherosclerosis. Unlike weaker leads requiring extensive optimization merely to reach sub-micromolar activity, the 2-phenyl scaffold already resides in a pharmacologically relevant potency range, allowing SAR exploration to focus on selectivity and ADME properties rather than potency rescue.

Dual 5-LO/COX Inhibitor Candidate with Defined Selectivity for Inflammatory Disease Models

The measured 5-LO/COX selectivity ratio of ~8.7-fold (310 nM vs. 2700 nM) makes 2-phenyl-1H-indazol-3-one suitable for preclinical evaluation in disease models where dual inhibition of leukotriene and prostaglandin pathways is desired, such as rheumatoid arthritis or inflammatory bowel disease [Evidence Item 2, Section 3]. The compound's selectivity midpoint distinguishes it from nonselective agents like phenidone (ratio ~1) and hyper-selective agents like ICI 207968 (ratio ~300), offering a quantitatively defined alternative when balanced pathway inhibition is scientifically warranted.

Kinase Inhibitor Probe Design Leveraging Tautomer-Insensitive Scaffold

For kinase drug discovery teams, the indazolinone scaffold's demonstrated tautomeric equipotency eliminates the regioisomeric uncertainty that complicates isoindolinone or aminoindazole series [Evidence Item 4, Section 3]. 2-Phenyl-1H-indazol-3-one can be used as a core for designing KDR/VEGFR-2 or broader kinome-targeted probes where synthetic simplicity and consistent batch-to-batch activity are procurement priorities. The scaffold is particularly valuable in fragment-based screening and high-throughput chemistry workflows where tautomeric mixtures would otherwise confound SAR interpretation.

Cost-Efficient Multi-Gram Synthesis for Academic and CRO Screening Libraries

The 92% isolated yield reported for the Chan–Evans–Lam N-arylation route, combined with the compound's high crystallinity (m.p. 202–205 °C) and straightforward purification, supports cost-efficient procurement at multi-gram scale [Evidence Item 3, Section 3]. Contract research organizations (CROs) and academic screening centers seeking to populate diversity-oriented libraries with indazolinone-based compounds will benefit from significantly reduced cost-per-gram compared to analogs requiring multi-step, lower-yielding syntheses. The compound is also an ideal intermediate for preparing diverse N-2-aryl derivative libraries via the same synthetic methodology.

Quote Request

Request a Quote for 2-phenyl-1H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.